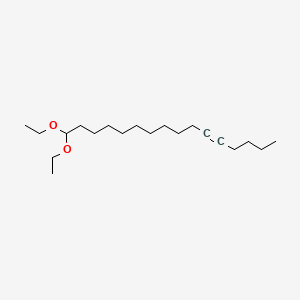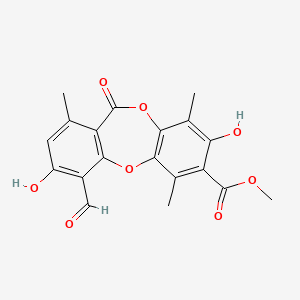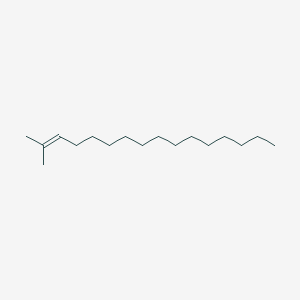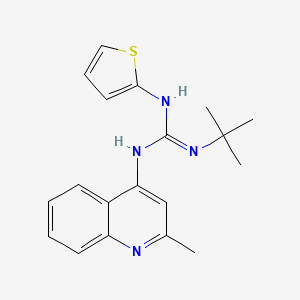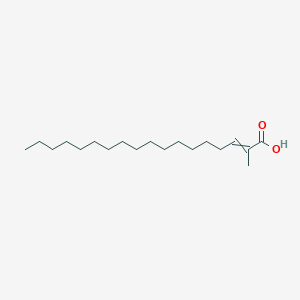
2-Methyloctadec-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyloctadec-2-enoic acid is a monounsaturated fatty acid with a unique structure characterized by a methyl group at the second carbon and a double bond between the second and third carbons. This compound is found in various natural sources, including certain bacteria and marine organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloctadec-2-enoic acid can be achieved through several methods. One common approach involves the addition of a methyl group to octadec-2-enoic acid. This can be done using methylation reactions under specific conditions . Another method involves the use of fumarate addition mechanisms, which have been shown to produce this compound as a metabolite .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using chemical reactors. The process may include steps such as esterification, hydrogenation, and purification to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyloctadec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the double bond into an epoxide or a diol.
Reduction: The double bond can be reduced to form 2-methyloctadecanoic acid.
Substitution: The methyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions include epoxides, diols, and saturated fatty acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Methyloctadec-2-enoic acid has several scientific research applications:
Chemistry: It is used as a model compound in studies of fatty acid metabolism and synthesis.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in modulating immune responses.
Industry: It is used in the production of bio-based lubricants and surfactants
Mechanism of Action
The mechanism of action of 2-Methyloctadec-2-enoic acid involves its incorporation into glycolipids and other complex lipids. These lipids play a crucial role in the structure and function of bacterial cell walls. The compound’s effects are mediated through its interaction with specific enzymes and pathways involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Octadec-2-enoic acid: Lacks the methyl group at the second carbon.
2-Methyloctadecanoic acid: Saturated version of 2-Methyloctadec-2-enoic acid.
4-Methyloctadec-2,3-enoic acid: Has an additional methyl group and a different double bond position
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its presence in bacterial glycolipids and its role in lipid metabolism make it a compound of significant interest in various fields of research .
Properties
CAS No. |
72074-09-0 |
|---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
2-methyloctadec-2-enoic acid |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(20)21/h17H,3-16H2,1-2H3,(H,20,21) |
InChI Key |
TXQVZEVUMHJHJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC=C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



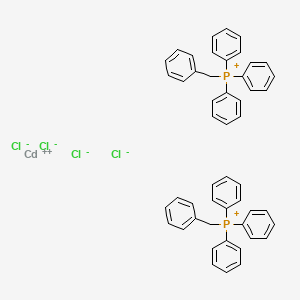
![[2-(Benzenesulfonyl)-1-methoxyethyl]benzene](/img/structure/B14455999.png)

![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl-](/img/structure/B14456001.png)
![1-[Benzyl(methyl)amino]-4-methylpentan-3-one](/img/structure/B14456014.png)
